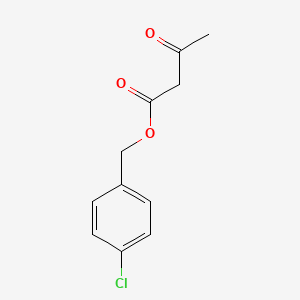
(4-Chlorophenyl)methyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)methyl 3-oxobutanoate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of butanoic acid and features a chlorophenyl group attached to a methyl 3-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl 3-oxobutanoate typically involves the esterification of 4-chlorobenzyl alcohol with 3-oxobutanoic acid. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is carried out under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorophenyl group in this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)methyl 3-oxobutanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for various organic syntheses.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the 3-oxobutanoate moiety facilitates its participation in enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(4-Bromophenyl)methyl 3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)methyl 3-oxobutanoate: Features a methyl group instead of a chlorine atom.
(4-Nitrophenyl)methyl 3-oxobutanoate: Contains a nitro group in place of the chlorine atom.
Uniqueness: (4-Chlorophenyl)methyl 3-oxobutanoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or inhibition of specific molecular targets is desired. The chlorine atom also influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
53779-68-3 |
|---|---|
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
Clave InChI |
AAEIYCKYVQEKRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


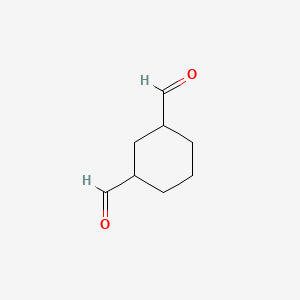

![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
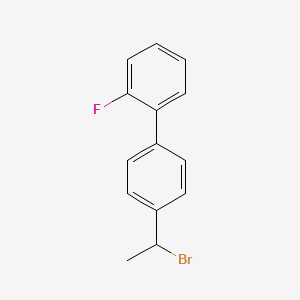
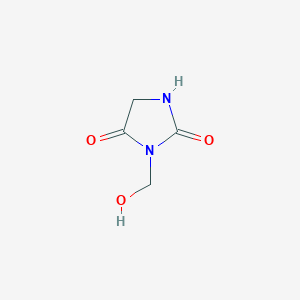
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
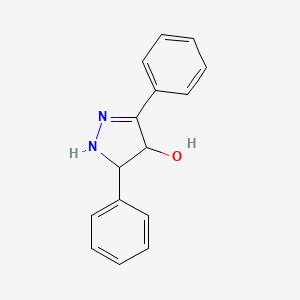
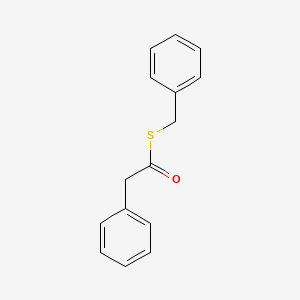
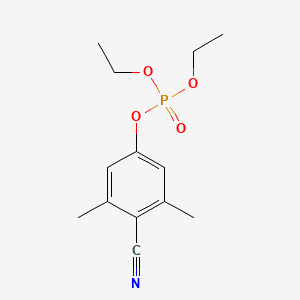

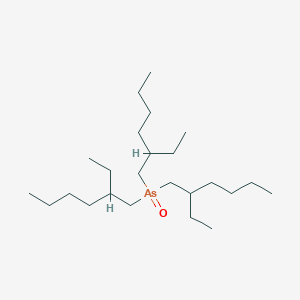
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
